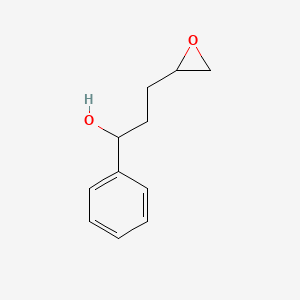

3-(Oxiran-2-yl)-1-phenylpropan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

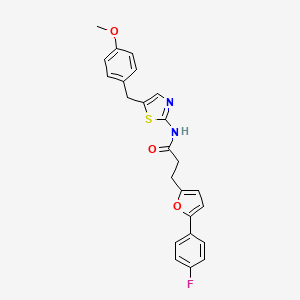

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, (2-propoxyphenyl)(3-(p-tolyl)oxiran-2-yl)methanone was synthesized through oxidizing the double bond of the respective chalcone via the Weitz–Scheffer epoxidation reaction .Chemical Reactions Analysis

The chemical behavior of similar compounds, such as aryl 3-(2-nitrophenyl)oxiran-3-yl ketones, in acidic medium revealed the possible occurrence of two competitive rearrangements .Applications De Recherche Scientifique

Synthesis Applications

3-(Oxiran-2-yl)-1-phenylpropan-1-ol serves as a critical intermediate in the synthesis of various compounds. For instance, Hájek et al. (2002) described a three-step synthesis procedure starting from epoxidation, leading to the creation of 1,1-dimethoxy-2-phenylpropane, which finds applications in the food industry due to its high purity and sensory properties (Hájek, Kacer, & Červený, 2002). Additionally, the work by Soeda et al. (2002) on enzymatic ring-opening polymerization of oxiranes, including glycidyl phenyl ether, showcases the production of polyesters and polyethers, which are crucial for developing advanced materials (Soeda, Okamoto, Toshima, & Matsumura, 2002).

Mechanistic Insights

Studies on reaction mechanisms, such as the work by Bravo et al. (1994), which investigated the stereoselective formation of oxiranes by reaction of diazomethane, provide deep insights into the reactivity and configurational stability of this compound derivatives. These insights are pivotal for designing stereoselective synthetic routes (Bravo, Frigerio, Fronza, Soloshonok, Viani, Cavicchio, Fabrizi, & Lamba, 1994).

Material Science Applications

The polymerization studies, like those by Soeda et al., not only expand the chemical utility of this compound but also open avenues in material science for developing new polymers with potential applications ranging from biomedical to industrial sectors (Soeda, Okamoto, Toshima, & Matsumura, 2002).

Mécanisme D'action

Target of Action

Similar compounds such as 3-oxiran-2ylalanine have been found to interact withS-adenosylmethionine synthase isoform type-1 . This enzyme plays a crucial role in the methionine cycle and is involved in the synthesis of various important biomolecules.

Mode of Action

epoxide group . Epoxides are highly reactive and can undergo ring-opening reactions, potentially leading to covalent modification of the target protein .

Biochemical Pathways

Given its potential interaction with s-adenosylmethionine synthase, it could influence themethionine cycle and related metabolic pathways .

Analyse Biochimique

Biochemical Properties

Similar compounds have been shown to participate in reactions involving enzymes and proteins . The nature of these interactions often involves the oxirane group, which can undergo ring-opening reactions under various conditions .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the interactions of the compound with various cellular biomolecules .

Molecular Mechanism

It is known that oxirane-containing compounds can interact with biomolecules through ring-opening reactions . These reactions can lead to changes in gene expression, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to exhibit changes in their effects over time .

Dosage Effects in Animal Models

Related compounds have been shown to exhibit threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with transporters or binding proteins, and to affect their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

3-(oxiran-2-yl)-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-11(7-6-10-8-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPCIFRJHUUARG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)

![Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2865187.png)

![2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2865189.png)

![Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2865193.png)

![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)

![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)